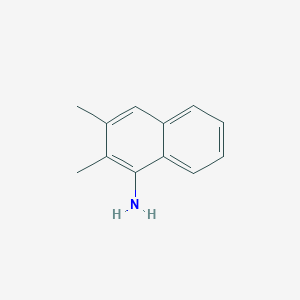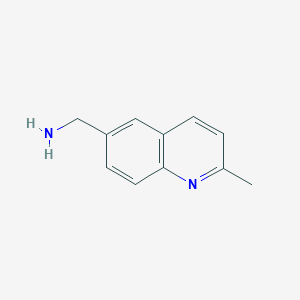
(2-Methylquinolin-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylquinolin-6-yl)methanamine is an organic compound with the molecular formula C11H12N2 It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-6-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Formylation: The 2-methylquinoline undergoes formylation to introduce a formyl group at the 6-position, resulting in 2-methylquinoline-6-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: Finally, the hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylquinolin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(2-Methylquinolin-6-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of (2-Methylquinolin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The quinoline ring system can also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: Lacks the methanamine group, making it less reactive in certain chemical reactions.
6-Quinolinemethanamine: Lacks the methyl group at the 2-position, which can influence its reactivity and biological activity.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro and formyl group, leading to different chemical properties and applications.
Uniqueness
(2-Methylquinolin-6-yl)methanamine is unique due to the presence of both a methyl group at the 2-position and an amine group at the 6-position
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
(2-methylquinolin-6-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7,12H2,1H3 |
Clave InChI |
CHBAVXBZHKILFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


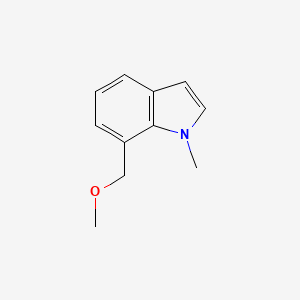
![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)
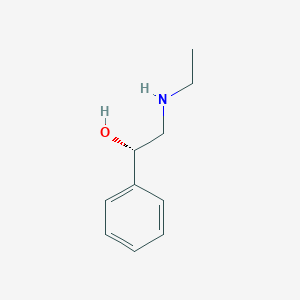
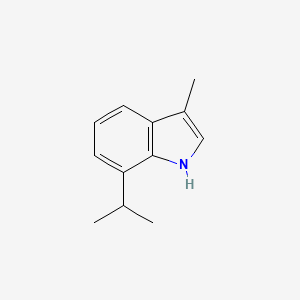


![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)

